Cas no 1034467-27-0 (2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine)
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4-iodo-5-(MethoxyMethoxy)pyridine
- 2-fluoro-4-iodo-5-methoxymethoxy-pyridine
- Pyridine, 2-fluoro-4-iodo-5-(methoxymethoxy)-
- DB-409671
- DS-10317
- CS-W000626
- C7H7FINO2
- SCHEMBL594407
- DTXSID001268324
- AKOS027253331
- DPHOQZPEXMFCGW-UHFFFAOYSA-N
- MFCD22123918
- SY069842
- 1034467-27-0
- 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
-
- MDL: MFCD22123918
- Inchi: 1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
- InChI Key: DPHOQZPEXMFCGW-UHFFFAOYSA-N
- SMILES: IC1C=C(N=CC=1OCOC)F
Computed Properties
- Exact Mass: 282.95055g/mol
- Monoisotopic Mass: 282.95055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 31.4
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102564-1g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 95% | 1g |
$243 | 2021-08-06 | |
| Chemenu | CM102564-5g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 95% | 5g |
$729 | 2021-08-06 | |
| TRC | F632568-10mg |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F632568-50mg |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | F632568-100mg |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM102564-1g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM102564-5g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 95% | 5g |
$*** | 2023-04-03 | |
| Apollo Scientific | PC48727-500mg |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 500mg |
£172.00 | 2023-04-22 | ||
| Apollo Scientific | PC48727-1g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 1g |
£51.00 | 2023-09-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F66780-1g |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine |
1034467-27-0 | 95% | 1g |
¥2782.0 | 2023-09-07 |
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Suppliers
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: A Comprehensive Overview
The compound 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This pyridine derivative is characterized by its unique substitution pattern, featuring a fluoro group at the 2-position, an iodo group at the 4-position, and a methoxymethoxy group at the 5-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block for various applications.
Recent studies have highlighted the potential of 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine in drug discovery, particularly in the development of kinase inhibitors and other bioactive compounds. The presence of the iodo group at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse heterocyclic frameworks with enhanced pharmacokinetic profiles. Moreover, the methoxymethoxy group at the 5-position serves as a versatile protecting group, allowing for precise control over reactivity during multi-step synthesis.
In addition to its role in medicinal chemistry, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine has found applications in materials science, particularly in the design of advanced organic semiconductors. The pyridine ring's inherent aromaticity and electron-withdrawing substituents contribute to its excellent charge transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent research has demonstrated that incorporating this compound into conjugated polymer systems can significantly enhance device performance, including improved carrier mobility and stability under operational conditions.
The synthesis of 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine typically involves a multi-step process that combines nucleophilic aromatic substitution and protecting group strategies. Starting from a suitably substituted pyridine precursor, fluorination and iodination steps are carefully orchestrated to achieve the desired substitution pattern. The introduction of the methoxymethoxy group is often accomplished via a Williamson ether synthesis approach, ensuring high regioselectivity and purity of the final product.
From an environmental standpoint, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, its persistence in aquatic environments necessitates careful handling during industrial applications to minimize ecological impact.
In conclusion, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0) stands as a testament to the ingenuity of modern organic synthesis and its application across diverse scientific domains. Its unique chemical properties continue to drive innovation in drug discovery and materials science, positioning it as a key molecule for future research and development endeavors.
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